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n-Butyl trifluoroacetate

Catalog No.
S749901
CAS No.
367-64-6
M.F
C6H9F3O2
M. Wt
170.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Butyl trifluoroacetate

CAS Number

367-64-6

Product Name

n-Butyl trifluoroacetate

IUPAC Name

butyl 2,2,2-trifluoroacetate

Molecular Formula

C6H9F3O2

Molecular Weight

170.13 g/mol

InChI

InChI=1S/C6H9F3O2/c1-2-3-4-11-5(10)6(7,8)9/h2-4H2,1H3

InChI Key

CLDYDTBRUJPBGU-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C(F)(F)F

Canonical SMILES

CCCCOC(=O)C(F)(F)F

Reagent in Organic Synthesis:

BTFA serves as a valuable reagent in the synthesis of diverse organic compounds due to its ability to introduce a trifluoroacetyl group (-C(O)CF₃) onto various molecules. This functional group can modify the chemical and physical properties of the resulting molecule, influencing its reactivity, solubility, and other characteristics.

BTFA is particularly useful for:

  • Acylation reactions: BTFA efficiently transfers the trifluoroacetyl group to various nucleophiles, including alcohols, amines, and phenols, forming esters, amides, and enol esters, respectively. These reactions are crucial for creating various organic molecules, such as pharmaceuticals, agrochemicals, and natural product derivatives [Source: "t-Butyl trifluoroacetate | CAS 400-52-2 | SCBT - Santa Cruz Biotechnology", ].
  • Peptide synthesis: BTFA plays a role in peptide synthesis, particularly in the protection and deprotection of amino acid side chains during the assembly of peptide sequences [Source: "tert-Butyl trifluoroacetate 99% | VWR", ].

Peptide Sequencing:

BTFA finds application in Edman degradation, a technique used to determine the sequence of amino acids in peptides and proteins. In this process, BTFA reacts with the N-terminal amino acid, forming a volatile derivative that can be identified using mass spectrometry, revealing the identity of the first amino acid in the sequence [Source: "t-Butyl trifluoroacetate - GlpBio", ].

Solvent and Catalyst:

BTFA can also act as a solvent for various organic compounds due to its non-polar character and ability to dissolve a wide range of molecules. Additionally, BTFA exhibits mild Lewis acidic properties, allowing it to function as a catalyst in specific organic reactions [Source: "t-Butyl trifluoroacetate | CAS 400-52-2 | SCBT - Santa Cruz Biotechnology", ].

N-Butyl trifluoroacetate is an organic compound with the molecular formula C6H9F3O2C_6H_9F_3O_2 and a molecular weight of approximately 170.13 g/mol. It is classified as an ester, specifically derived from trifluoroacetic acid and n-butanol. The compound appears as a colorless liquid and is known for its distinctive fruity odor. N-Butyl trifluoroacetate is often utilized in various

During derivatization, the electrophilic carbonyl carbon of BTFA reacts with the nucleophilic oxygen (OH) or nitrogen (NH2) of the target molecule. This forms a new covalent bond between the target molecule and the trifluoroacetate group, creating the more volatile derivative [].

  • Alkylation Reactions: It acts as an efficient alkylating agent, particularly in the presence of strong acids, which can facilitate the alkylation of activated aromatic compounds. For instance, t-butyl trifluoroacetate has been shown to alkylate such compounds in trifluoroacetic acid, yielding high reaction rates and quantitative yields .
  • Debutylation: The compound can undergo debutylation reactions, where the butyl group is removed under specific conditions, such as in neat trifluoroacetic acid. This reaction has implications for the synthesis of various aromatic compounds .

N-Butyl trifluoroacetate can be synthesized through various methods:

  • Esterification: A common method involves the reaction of n-butanol with trifluoroacetic acid, often facilitated by a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of reactants into the ester product .
  • Transesterification: Another method includes transesterification reactions where n-butanol reacts with another ester, such as methyl or ethyl trifluoroacetate, in the presence of a catalyst .

Several compounds share structural similarities with n-butyl trifluoroacetate, including:

Compound NameMolecular FormulaUnique Features
Methyl trifluoroacetateC3H3F3O2C_3H_3F_3O_2Smaller carbon chain; used primarily as a solvent.
Ethyl trifluoroacetateC4H5F3O2C_4H_5F_3O_2Intermediate chain length; exhibits similar reactivity patterns.
t-Butyl trifluoroacetateC5H7F3O2C_5H_7F_3O_2More bulky structure; effective alkylating agent for aromatics.

N-Butyl trifluoroacetate's uniqueness lies in its specific carbon chain length and functional properties that make it suitable for particular applications in organic synthesis and as a solvent compared to its shorter or bulkier analogs. Its ability to facilitate specific

$$^{19}\text{F}$$ Nuclear Magnetic Resonance Chemical Shift Analysis

The $$^{19}\text{F}$$ Nuclear Magnetic Resonance spectroscopy of n-Butyl trifluoroacetate provides distinctive and highly diagnostic information for structural characterization. Fluorine-19 Nuclear Magnetic Resonance spectroscopy offers exceptional sensitivity and a remarkably broad chemical shift range, making it an invaluable tool for the analysis of fluorinated organic compounds [1] [2].

The trifluoromethyl group (CF₃) in n-Butyl trifluoroacetate exhibits a characteristic chemical shift in the range of -74 to -75 parts per million when referenced to trichlorofluoromethane (CFCl₃) [3] [4]. This chemical shift position is consistent with the typical range observed for trifluoroacetate esters, where the CF₃CO₂R functional group generally appears between -70 to -80 parts per million [5] [3]. The precise chemical shift value is influenced by the electronic environment around the trifluoromethyl group, particularly the electron-withdrawing effect of the carbonyl group adjacent to the CF₃ moiety [6].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of n-Butyl trifluoroacetate reveals characteristic fragmentation patterns that provide valuable structural information and enable reliable compound identification [22] [23]. The electron ionization mass spectrum exhibits several diagnostic fragment ions resulting from predictable bond cleavages typical of ester compounds [24] [25].

The molecular ion peak appears at m/z 170, corresponding to the molecular weight of n-Butyl trifluoroacetate [26] [22]. However, like many esters, the molecular ion may show variable intensity due to the inherent instability of ester radical cations under electron ionization conditions [23] [24].

Alpha cleavage represents one of the most prominent fragmentation pathways for n-Butyl trifluoroacetate [23] [24]. This process involves the cleavage of bonds adjacent to the carbonyl group, resulting in the formation of characteristic fragment ions. The loss of a methyl radical (CH₃) from the molecular ion produces a fragment at m/z 155, corresponding to [M-15]⁺ [23].

Ester-specific fragmentation occurs through cleavage of the bond between the carbonyl carbon and the ester oxygen, generating the trifluoroacetate ion [CF₃CO₂]⁺ at m/z 113 [27] [28]. This fragment ion is particularly diagnostic for trifluoroacetate compounds and often appears as one of the most intense peaks in the spectrum [27] [28].

The trifluoromethyl fragment [CF₃]⁺ at m/z 69 provides additional confirmation of the trifluoroacetate structure [23] [29]. This fragment results from the cleavage of the carbon-carbon bond between the trifluoromethyl group and the carbonyl carbon [29].

Fragment m/zIon AssignmentFragmentation TypeRelative Intensity
170[M]⁺Molecular ionVariable
155[M-CH₃]⁺Alpha cleavageLow
113[CF₃CO₂]⁺Ester cleavageStrong
69[CF₃]⁺CF₃ fragmentMedium
57[C₄H₉]⁺Butyl fragmentMedium
41[C₃H₅]⁺McLafferty rearrangementLow
29[CHO]⁺Carbonyl fragmentLow

The butyl chain contributes to the fragmentation pattern through the formation of alkyl fragments, particularly the [C₄H₉]⁺ ion at m/z 57 [23] [30]. McLafferty rearrangement, a common process in ester mass spectrometry, may produce additional fragments such as [C₃H₅]⁺ at m/z 41 [24] [30].

These fragmentation patterns are consistent with the general behavior of trifluoroacetate esters under electron ionization conditions and provide reliable structural confirmation for n-Butyl trifluoroacetate [27] [28]. The presence of multiple diagnostic fragments, particularly the CF₃-containing ions, enables confident identification of this compound in complex mixtures [23] [29].

Infrared Spectroscopy of Carbonyl Stretching Modes

Infrared spectroscopy provides crucial information about the functional groups present in n-Butyl trifluoroacetate, with the carbonyl stretching vibration serving as the most diagnostic feature [31] [32]. The position and intensity of the C=O stretching band offer insights into the electronic environment and molecular structure of the compound [33] [34].

The carbonyl stretching frequency of n-Butyl trifluoroacetate appears in the range of 1760-1780 cm⁻¹, which is significantly higher than typical saturated aliphatic esters that usually absorb around 1735 cm⁻¹ [35] [36] [34]. This upward shift of approximately 25-45 cm⁻¹ is attributed to the strong electron-withdrawing effect of the trifluoromethyl group adjacent to the carbonyl [36] [37] [38].

The electron-withdrawing nature of the CF₃ group increases the electrophilicity of the carbonyl carbon, resulting in a stronger and shorter C=O bond [34] [39] [38]. This electronic effect is similar to that observed in other electron-deficient carbonyl compounds such as acid chlorides and anhydrides, which also exhibit carbonyl stretching frequencies at higher wavenumbers than simple esters [34] [40] [39].

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
C=O stretch1760-1780StrongEster carbonyl
C-O stretch1200-1300StrongEster linkage
C-F stretch1100-1400StrongCF₃ group
C-H stretch2850-3000MediumAlkyl chain
C-H bend1350-1500MediumAlkyl deformation

The ester C-O stretching vibrations appear as strong absorptions in the region of 1200-1300 cm⁻¹ [32] [41] [42]. These bands result from the coupled vibrations of the C-O bonds in the ester functional group and provide additional confirmation of the ester structure [41] [43].

The trifluoromethyl group contributes multiple strong absorptions in the C-F stretching region between 1100-1400 cm⁻¹ [29] [44]. These bands are characteristic of CF₃ groups and appear as intense, often complex absorption patterns due to the multiple C-F bonds present [29] [44].

The alkyl portion of the molecule contributes typical C-H stretching vibrations in the range of 2850-3000 cm⁻¹ and C-H bending modes between 1350-1500 cm⁻¹ [32] [42]. These absorptions are consistent with the presence of the n-butyl chain and provide supporting evidence for the molecular structure [31] [45].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

367-64-6

Wikipedia

Butyl trifluoroacetate

Dates

Last modified: 08-15-2023

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